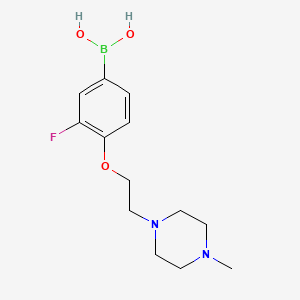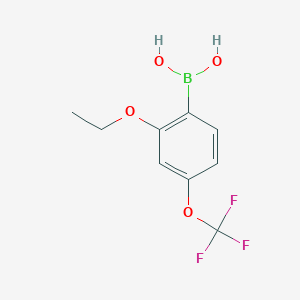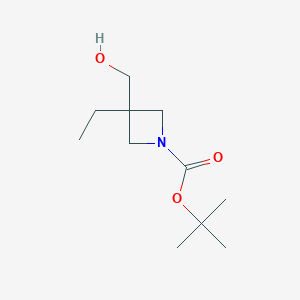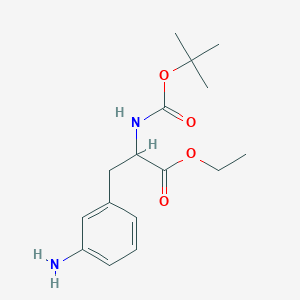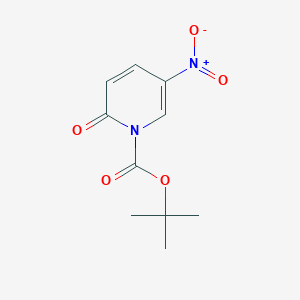
tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate
Overview
Description
Tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C12H14N2O5. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. In
Scientific Research Applications
Nitroxides in Biophysics and Biomedical Research
Nitroxides, including tert-butyl nitroxides, are extensively used as molecular probes and labels in biophysics, structural biology, and biomedical research. The redox properties of these nitroxides depend on their ring size and the electronic and steric effects of their substituents. Studies have shown their high resistance to chemical reduction, which is crucial for their application in various biomedical fields (Zhurko et al., 2020).
Supramolecular Chemistry
Substituted oxopyrrolidine analogues, similar to tert-butyl oxopyrrolidine derivatives, demonstrate fascinating supramolecular assemblies. These structures can form despite lacking traditional hydrogen bond donor and acceptor systems, influenced significantly by weak intermolecular interactions like C-H...O and C-H...π. Such insights are crucial for understanding the conformation and assembly of these molecules in various applications (Samipillai et al., 2016).
Applications in Sensorics and Smart Materials
Tert-butyl substituted phthalocyanine derivatives are notable for their unique structures, which can be applied in sensorics and smart material production. The combination of tert-butyl groups with other functional groups like carboxyl can enhance solubility in various solvents, making these compounds suitable for use in sensors and other smart materials (Vashurin et al., 2018).
Molecular Structure Analysis
The study of molecular structures of tert-butyl substituted compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, is crucial. X-ray crystallographic analysis provides insights into the molecular structure, which is pivotal for applications in drug design and materials science (Moriguchi et al., 2014).
Radioprotection Drugs
Nitroxyl compounds, including tert-butyl nitroxyl radicals, have been explored as potential radioprotection drugs. The synthesis and evaluation of such compounds, especially in the context of their cytotoxic and radioprotective effects, contribute significantly to the development of new radioprotectors (Qin et al., 2009).
Stability in Water
The synthesis and analysis of tert-butyl substituted compounds reveal their persistence and stability in water. Such properties are essential for various applications, especially in aqueous environments (Marx & Rassat, 2002).
Asymmetric Synthesis
Tert-butyl substituted pyrrolidines are crucial in asymmetric synthesis, offering efficient routes to chiral pyrrolidine derivatives. Such synthetic methods are vital for the development of pharmaceuticals and other chiral compounds (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl 5-nitro-2-oxopyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-10(2,3)17-9(14)11-6-7(12(15)16)4-5-8(11)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTYBWOAVHSVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



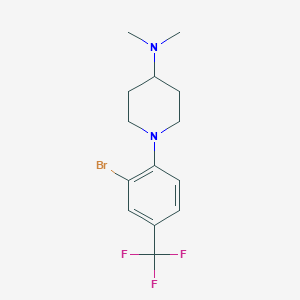
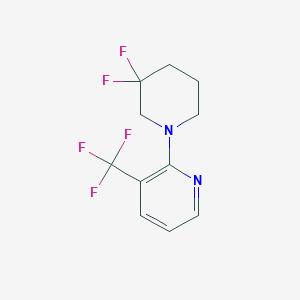


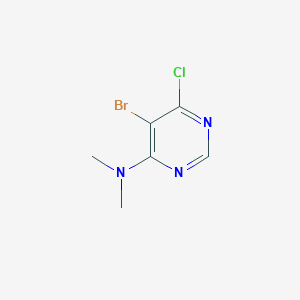
![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
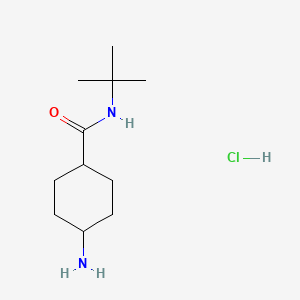
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)

